N-({N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide
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Overview
Description
N-({N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pentyloxyphenyl group, a hydrazinecarbonyl moiety, and a benzenesulfonamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-(pentyloxy)benzaldehyde with hydrazinecarboxamide to form the hydrazone intermediate. This intermediate is then reacted with N-[4-(propan-2-yl)phenyl]benzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-({N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-[2-(Methoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide
- N-({N’-[(E)-[2-(Ethoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide
Uniqueness
N-({N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide is unique due to the presence of the pentyloxy group, which can influence its lipophilicity and interaction with biological membranes. This structural feature may enhance its bioavailability and efficacy compared to similar compounds with shorter alkoxy chains.
Properties
Molecular Formula |
C29H35N3O4S |
---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-[(E)-(2-pentoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H35N3O4S/c1-4-5-11-20-36-28-15-10-9-12-25(28)21-30-31-29(33)22-32(26-18-16-24(17-19-26)23(2)3)37(34,35)27-13-7-6-8-14-27/h6-10,12-19,21,23H,4-5,11,20,22H2,1-3H3,(H,31,33)/b30-21+ |
InChI Key |
PFMLFKVVNMPSFU-MWAVMZGNSA-N |
Isomeric SMILES |
CCCCCOC1=CC=CC=C1/C=N/NC(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C=NNC(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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